2-Sulfanylethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylethanimidamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol (R-SH) with an amine (R-NH₂) under oxidative conditions, leading to the formation of the desired sulfenamide . The reaction typically requires a catalyst and an oxidizing agent to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylethanimidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinamides or sulfonamides.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amidine group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted amidines and related compounds.
Scientific Research Applications
2-Sulfanylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Sulfanylethanimidamide involves its interaction with molecular targets through its sulfanyl and amidine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoacetamidine: Another name for 2-Sulfanylethanimidamide.
Sulfonamides: Compounds containing the sulfonamide functional group, known for their antimicrobial properties.
Sulfinamides: Compounds with a sulfinamide group, used in various chemical syntheses .
Uniqueness
This compound is unique due to its combination of sulfanyl and amidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
50433-21-1 |
---|---|
Molecular Formula |
C2H6N2S |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
2-sulfanylethanimidamide |
InChI |
InChI=1S/C2H6N2S/c3-2(4)1-5/h5H,1H2,(H3,3,4) |
InChI Key |
UFBPLMUNCVFBOH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)N)S |
Origin of Product |
United States |
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